Binding Affinity vs. Substituted Analogs
In the primary publication by Jetter et al. (2004), compound 7k (4-Cl, 3-CF3 substitution) demonstrated a Ki of 0.8 nM in the [3H]-RTX binding assay using hTRPV1/HEK293 cell membranes. The closest di-substituted analog, compound 7j (3,4-di-Cl substitution), exhibited a Ki of 9 nM—an 11.3-fold reduction in binding affinity [1]. The mono-CF3 analog 7g (3-CF3 only, lacking the 4-Cl) showed Ki = 31 nM, representing a 38.8-fold loss in affinity. The mono-substituted 4-n-butylphenyl analog 7b demonstrated Ki = 330 nM, a 412.5-fold reduction [1]. These data establish that the specific 4-Cl, 3-CF3 pairing is not interchangeable with other halogen or alkyl substitution patterns within the same urea-linked isoquinolinyl scaffold [1][2].
| Evidence Dimension | TRPV1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.8 nM (7k, 4-Cl, 3-CF3) |
| Comparator Or Baseline | 7j (3,4-Di-Cl): Ki = 9 nM; 7g (3-CF3): Ki = 31 nM; 7b (4-n-Butyl): Ki = 330 nM |
| Quantified Difference | 11.3-fold vs. 7j; 38.8-fold vs. 7g; 412.5-fold vs. 7b |
| Conditions | [3H]-RTX radioligand displacement, hTRPV1 expressed in HEK293 cell membranes, pH 7.4 |
Why This Matters
Procurement of the incorrect substitution isomer (e.g., 3,4-di-Cl or 3-CF3-only) would yield between 11-fold and 413-fold lower target engagement at equivalent nominal concentrations, fundamentally altering experimental potency estimates.
- [1] Jetter MC, Youngman MA, McNally JJ, Zhang SP, Dubin AE, Nasser N, Dax SL. N-Isoquinolin-5-yl-N′-aralkyl-urea and -amide antagonists of human vanilloid receptor 1. Bioorg Med Chem Lett. 2004;14(12):3053-3056. doi:10.1016/j.bmcl.2004.04.038 View Source
- [2] BindingDB Entry BDBM50147069. 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea. Ki: 0.8 nM, hTRPV1/HEK293, [3H]-RTX radioligand binding assay. View Source
